molecular formula C10H13NO2S B11053779 ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate

ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate

Cat. No.: B11053779
M. Wt: 211.28 g/mol
InChI Key: LSPWOUFRBXEXLM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate is an organic compound that features a thioxopyridine moiety attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate typically involves the reaction of 2-thioxopyridine with ethyl 3-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioxopyridine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxopyridine to a thiopyridine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiopyridine derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of thioxopyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings that require the presence of sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of ethyl 3-(2-thioxopyridin-1(2H)-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioxopyridine moiety can form interactions with biological macromolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-oxopyridin-1(2H)-yl)propanoate: Similar structure but with an oxo group instead of a thioxo group.

    Methyl 3-(2-thioxopyridin-1(2H)-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-(2-thioxoquinolin-1(2H)-yl)propanoate: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

This compound is unique due to the presence of the thioxopyridine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 3-(2-sulfanylidenepyridin-1-yl)propanoate

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)6-8-11-7-4-3-5-9(11)14/h3-5,7H,2,6,8H2,1H3

InChI Key

LSPWOUFRBXEXLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=CC=CC1=S

Origin of Product

United States

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